molecular formula C8H11BrN2O B1308901 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide CAS No. 108749-03-7

5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide

Cat. No.: B1308901
CAS No.: 108749-03-7
M. Wt: 231.09 g/mol
InChI Key: XSEJJFDQNUSFOY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide is a synthetic derivative of cinnoline, an aromatic heterocyclic ring compound. It has a molecular weight of 231.09 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O.BrH/c11-8-5-6-3-1-2-4-7 (6)9-10-8;/h4-5,9H,1-3H2, (H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 231.09 .

Scientific Research Applications

Synthesis and Chemical Reactions

5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide is a compound of interest in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. Research has explored various reactions involving this compound to create derivatives with potential pharmacological properties. For instance, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine has been studied, yielding 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones in good yields, with a possible mechanism discussed using nonempirical quantum-chemical calculations (Rudenko et al., 2013). Additionally, the synthesis of new substituted cinnoline and benzo[h]cinnoline derivatives has been reported, showcasing the versatility of this compound in creating novel chemical entities (Gomaa, 2003).

Hepatoprotective Studies

A notable study has investigated the hepatoprotective activity of a tricyclic heterocycle referring to 5,6,7,8-tetrahydroquinolines. The study demonstrated that these compounds, including 5,6,7,8-tetrahydro-2H-cinnolin-3-one derivatives, could significantly reduce the toxic effects of carbon tetrachloride on rats, indicating potential as new compounds with hepatoprotective activity (Zykova et al., 2020).

Electrochemical and Photophysical Properties

Research has also delved into the electrochemical properties of cinnoline derivatives. For example, the electrochemical investigation of 2-[8-hydroxyquinoline-5-yl)azo]benzo[c]cinnoline showed electrochromic characteristics, changing color during electrolysis, which opens up potential applications in materials science (Öztürk et al., 2016). These findings highlight the broad utility of this compound derivatives in creating materials with novel electrochemical and photophysical properties.

Green Synthesis Approaches

Moreover, the compound has been utilized in green chemistry applications, such as the microwave-assisted one-pot synthesis of cinnoline derivatives. This approach not only simplifies the synthesis process but also aligns with the principles of green chemistry by reducing the use of toxic solvents and energy consumption (Dyab & Sadek, 2018).

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-cinnolin-3-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.BrH/c11-8-5-6-3-1-2-4-7(6)9-10-8;/h5H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEJJFDQNUSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C=C2C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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